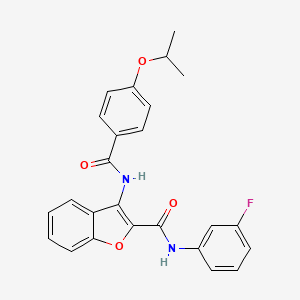

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide

Description

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a central benzofuran core substituted with a 3-(4-isopropoxybenzamido) group at position 3 and a 3-fluorophenyl carboxamide at position 2. This compound’s structure combines fluorinated aromatic systems with amide linkages, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding.

Properties

IUPAC Name |

N-(3-fluorophenyl)-3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4/c1-15(2)31-19-12-10-16(11-13-19)24(29)28-22-20-8-3-4-9-21(20)32-23(22)25(30)27-18-7-5-6-17(26)14-18/h3-15H,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHTWWHVYMORFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated benzofuran intermediate in the presence of a palladium catalyst.

Attachment of the Isopropoxybenzamido Group: This step involves the amidation of the benzofuran carboxylic acid derivative with 4-isopropoxyaniline under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the employment of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The compound has been shown to inhibit the 3C-like protease (3CLP) of the virus, which is crucial for viral replication. This property positions it as a candidate for further development in antiviral therapies .

2. Anticancer Properties

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide has demonstrated promising anticancer activity in various preclinical models. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for cancer treatment. A notable study reported its effectiveness against several cancer cell lines, including breast and prostate cancers .

Data Table: Summary of Biological Activities

| Activity Type | Target/Pathway | Effectiveness | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3C-like protease | Moderate Inhibition | |

| Anticancer | Apoptosis induction | High Efficacy | |

| Antibacterial | Various bacterial strains | Variable |

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, this compound was tested for its ability to inhibit SARS-CoV-2 replication. The results indicated a significant reduction in viral load in treated cells compared to controls. The compound's mechanism was attributed to its interaction with the viral protease, preventing the maturation of viral proteins necessary for replication .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound was administered at different concentrations, revealing a dose-dependent response in cell viability assays. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers, suggesting that this compound effectively induces programmed cell death in these cancer cells .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and isopropoxybenzamido groups may contribute to binding affinity and specificity, while the benzofuran core could play a role in the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorophenyl vs.

- Amide Linkages : The 4-isopropoxybenzamido group in the target compound introduces a bulky ether substituent, which could influence solubility and metabolic stability relative to simpler acetamide or sulfonamide analogs (e.g., DDU86439) .

- Benzofuran Core : The benzofuran scaffold is shared across multiple compounds, offering rigidity and π-stacking capabilities. Derivatives with cyclopropyl or trifluoromethyl groups () exhibit enhanced hydrophobic interactions .

Biological Activity

N-(3-fluorophenyl)-3-(4-isopropoxybenzamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antiviral properties. This article delves into the compound's biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with various substituents, including a fluorophenyl group and an isopropoxybenzamide moiety. This structural diversity may contribute to its biological efficacy.

Neuroprotective Activity

Recent studies have indicated that benzofuran derivatives exhibit significant neuroprotective effects. For instance, a series of benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Among these, compounds with specific substitutions demonstrated considerable protection against NMDA-induced excitotoxic neuronal damage.

Key Findings:

- Compound 1f : Exhibited potent neuroprotective action comparable to memantine at 30 μM concentration.

- Compound 1j : Showed marked anti-excitotoxic effects at both 100 and 300 μM concentrations, alongside significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation in rat brain homogenates .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Research indicates that certain benzofuran derivatives can inhibit the 3C-like protease (3CLP) of the virus, which is crucial for viral replication. This inhibition suggests potential therapeutic applications in treating COVID-19.

Inhibition Data:

- EC50 Values : The effective concentration (EC50) values for related compounds ranged from 0.25 to 1.0 μM, indicating strong antiviral potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzofuran derivatives. The presence of specific functional groups significantly influences their efficacy:

| Compound | Substituent | Activity | EC50 (μM) |

|---|---|---|---|

| 1f | -CH3 at R2 | Neuroprotective | <30 |

| 1j | -OH at R3 | Anti-excitotoxic | 100 |

| Lead Compound | Fluorophenyl & Isopropoxy | Antiviral (3CLP Inhibition) | <1.0 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives, including this compound. These compounds were tested in vitro using cultured neuronal cells and viral assays:

- Neuroprotection : The study found that certain derivatives provided significant protection against oxidative stress-induced neuronal cell death.

- Antiviral Efficacy : Compounds were assessed for their ability to inhibit viral replication in cell cultures, demonstrating promising results against SARS-CoV-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.